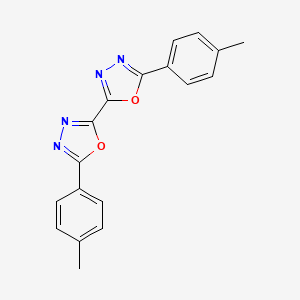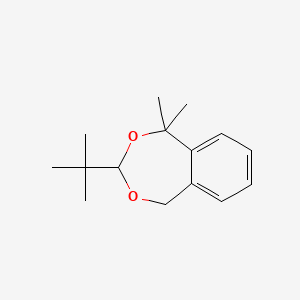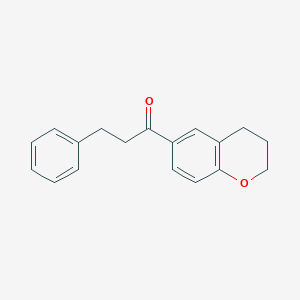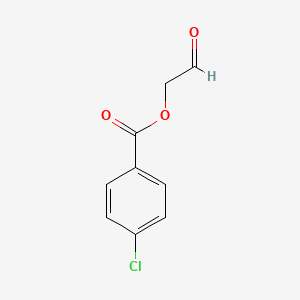
1,1,2,2-Tetrabromo-1-chloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrabromo-1-chloroethane is a halogenated hydrocarbon with the molecular formula C2HBr4Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a colorless liquid at room temperature and is known for its high density and low vapor pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabromo-1-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination and chlorination of ethylene or acetylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylene or acetylene is exposed to bromine and chlorine gases. The reaction is carefully monitored to maintain the desired stoichiometry and to prevent the formation of unwanted by-products. The final product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.
Reduction: Formation of partially halogenated ethanes.
Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated hydrocarbons’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the separation of minerals from ores, as a flame retardant, and in the production of high-density fluids for specific industrial applications
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms instead of bromine.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but in different proportions.
Uniqueness: 1,1,2,2-Tetrabromo-1-chloroethane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, stable liquids .
Eigenschaften
CAS-Nummer |
111405-15-3 |
|---|---|
Molekularformel |
C2HBr4Cl |
Molekulargewicht |
380.10 g/mol |
IUPAC-Name |
1,1,2,2-tetrabromo-1-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H |
InChI-Schlüssel |
XQSAUBKKJYRBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)


